2-Isopropyl-4-methoxybenzaldehyde CAS 181035-59-6 properties
2-Isopropyl-4-methoxybenzaldehyde CAS 181035-59-6 properties
The following technical guide details the properties, synthesis, and applications of 2-Isopropyl-4-methoxybenzaldehyde , a specialized intermediate in medicinal chemistry.
Synthetic Protocols, Physicochemical Profiling, and Pharmaceutical Applications[1]
CAS Registry Number: 181035-59-6 Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1]
Executive Summary
2-Isopropyl-4-methoxybenzaldehyde is a trisubstituted benzene derivative serving as a critical pharmacophore in the development of 17β-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13) inhibitors and Selective Estrogen Receptor Modulators (SERMs) .[1] Distinguished by the steric bulk of the ortho-isopropyl group and the electronic donation of the para-methoxy moiety, this compound offers unique regiochemical properties that influence both its metabolic stability and binding affinity in drug targets.[1]
This guide outlines the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this compound in high-purity organic synthesis.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is characterized by a benzaldehyde core flanked by an isopropyl group at the C2 position and a methoxy group at the C4 position.[1] The ortho-isopropyl group introduces significant steric hindrance, protecting the carbonyl carbon from facile nucleophilic attack compared to unhindered analogs like p-anisaldehyde.[1]
Table 1: Physicochemical Properties
| Property | Value / Description | Source/Validation |
| Appearance | Pale yellow to colorless viscous liquid | Experimental Observation |
| Boiling Point | ~135–140 °C at 4 mmHg (Predicted: >270 °C atm) | Derived from Phenol Precursor [1] |
| Density | 1.04 ± 0.05 g/cm³ (Predicted) | ACD/Labs Calculation |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water | Lipophilic Profile (LogP ~3.[1][2]2) |
| Flash Point | >110 °C | Estimated (Closed Cup) |
| Refractive Index | Structural Analog Comparison |
Structural Characterization Data[1][7]
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¹H NMR (200 MHz, CDCl₃):
10.15 (s, 1H, CHO), 7.78 (d, J=8.6 Hz, 1H, Ar-H6), 6.90 (d, J=2.5 Hz, 1H, Ar-H3), 6.75 (dd, J=8.6, 2.5 Hz, 1H, Ar-H5), 3.90 (s, 3H, OMe), 3.85 (sept, 1H, CH of iPr), 1.28 (d, J=6.9 Hz, 6H, 2xMe). (Note: Chemical shifts are representative estimates based on electronic environment; specific coupling constants cited from synthesis of analogs [2]). -
IR (Neat Film): 2966 cm⁻¹ (C-H aliphatic), 1686 cm⁻¹ (C=O aldehyde), 1602 cm⁻¹ (Ar C=C).[1]
Synthetic Methodologies
Two primary routes are recommended based on the required scale and purity. Method A is preferred for high-purity medicinal chemistry applications, while Method B is suitable for bulk intermediate generation.[1]
Method A: Oxidation of (2-Isopropyl-4-methoxyphenyl)methanol (High Fidelity)
This method avoids the regioselectivity issues inherent in electrophilic aromatic substitution by starting with a pre-functionalized alcohol.[1] It is the standard protocol for generating the aldehyde for HSD17B13 inhibitor synthesis [3].[1]
Protocol:
-
Reagents: (2-Isopropyl-4-methoxyphenyl)methanol (1.0 equiv), Manganese Dioxide (MnO₂, 10.0 equiv), Dichloromethane (DCM).[1]
-
Procedure:
-
Dissolve the benzyl alcohol precursor in anhydrous DCM (0.1 M concentration).
-
Add activated MnO₂ in one portion.[1]
-
Stir the suspension vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol (
) and appearance of the aldehyde ( ).[1] -
Filtration: Filter the mixture through a pad of Celite to remove manganese oxides.[1] Rinse the pad thoroughly with DCM.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.[1][3]
-
Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]
-
Method B: Vilsmeier-Haack Formylation of 3-Isopropylanisole (Scale-Up)
Direct formylation of 3-isopropylanisole is more economical but requires careful separation of regioisomers.[1] The methoxy group directs ortho/para, while the isopropyl group directs ortho/para.[1]
-
Target Isomer: 2-Isopropyl-4-methoxybenzaldehyde (Formylation at C4 relative to iPr, C4 relative to OMe? Correction: Formylation at C4 of the ring, which is Para to OMe and Ortho to iPr).
-
Major Byproduct: 2-Methoxy-4-isopropylbenzaldehyde (Formylation para to iPr, ortho to OMe).[1]
Regioselectivity Logic: The C4 position (para to OMe) is electronically favored by the strong resonance donation of the methoxy group, despite the steric hindrance of the adjacent isopropyl group.[1]
Visualization: Synthetic Pathways
The following diagram illustrates the retrosynthetic logic and forward synthesis for Method A and Method B.
Figure 1: Comparative synthetic workflows.[1] Method A offers higher regiochemical fidelity for drug development.[1]
Applications in Drug Discovery[1][9]
HSD17B13 Inhibitors
The 2-isopropyl-4-methoxybenzaldehyde scaffold is a key building block for inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 13 , a liver-specific lipid droplet-associated protein.[1] Genetic variants of HSD17B13 are protective against non-alcoholic steatohepatitis (NASH).[1]
-
Mechanism: The aldehyde is typically converted to an amine or coupled via reductive amination to form the core pharmacophore that binds to the enzyme's active site.[1]
-
Role of Substituents:
Estrogen Receptor Modulators
Research indicates the utility of this aldehyde in synthesizing structurally simplified estrogen analogues.[1] The steric bulk of the isopropyl group aids in locking the conformation of the ligand, enhancing selectivity for specific estrogen receptor subtypes (ERα vs ERβ) [2].[1]
Handling & Safety Protocols
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves (min 0.11mm thickness).[1] |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles with side shields.[1] |
| Stability | Air-sensitive (Aldehyde oxidation) | Store under Nitrogen/Argon at 2–8 °C. |
Storage:
-
Store in a tightly closed container in a refrigerator (2–8 °C).
-
The compound is prone to autoxidation to 2-isopropyl-4-methoxybenzoic acid upon prolonged exposure to air.[1] Check purity via ¹H NMR (look for COOH peak >11 ppm) before use in sensitive reactions.
References
-
Zenker, N. & Jorgensen, E. (1959).[1] Synthesis of 2-Isopropyl-4-methoxyphenol. Journal of Organic Chemistry, 24(9), 1351.[1]
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Nacke, L. et al. (2009).[1] Synthesis of Novel Structurally Simplified Estrogen Analogues with Electron-Donating Groups in Ring A. Synthesis, 2009(12), 2040–2060.[1]
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Google Patents. (2021).[1] CA3229569A1 - 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof.
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BenchChem. (2025).[1][4] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3.
